Cas no 2946-52-3 (9H-Purin-6-amine, 9-a-D-xylofuranosyl-)

9H-Purin-6-amine, 9-a-D-xylofuranosyl- structure
2946-52-3 structure
Product Name:9H-Purin-6-amine, 9-a-D-xylofuranosyl-
CAS-nummer:2946-52-3
MF:C10H13N5O4
MW:267.241321325302
CID:264274
PubChem ID:191
Update Time:2025-04-19

9H-Purin-6-amine, 9-a-D-xylofuranosyl- Chemische en fysische eigenschappen

Naam en identificatie

    • 9H-Purin-6-amine, 9-a-D-xylofuranosyl-
    • 9-.α.-D-Xylofuranosyladenine
    • Nsc80832
    • 9.beta.-D-Ribofuranosyladenine
    • FT-0661426
    • NSC-91041
    • alpha-Adenosine;9-?(c) paragraph sign-?D-?ribofuranosyl-9H-?Purin-?6-?amine
    • VIDARABINE(200MG)G-2939UG/MG(AI)
    • NSC247519
    • 4185-03-9
    • NS00010570
    • 9-.beta.-D-Arabinofuranosyladenine
    • MFCD28053745
    • NSC-627048
    • XA
    • Xylosyl A
    • NCIOpen2_005376
    • 9H-Purin-6-amine, 9.beta.-D-ribofuranosyl-
    • NSC87676; beta-L-Adenosine
    • CHEBI:93913
    • Adenosine-8-14C
    • NSC-7359
    • Adenine .beta.-d-arabinofuranoside
    • MLS006011831
    • 6-Amino-9-.beta.-D-arabinofuranosylpurine
    • NCGC00015103-03
    • Adenine 9-beta-D-arabinofuranoside
    • SMR000225041
    • Opera_ID_164
    • HMS3655G15
    • NCGC00015103-06
    • 9.beta.-D-Arabinofuranosyladenine
    • .alpha.-D-Arabinofuranosyladenine
    • AS-69806
    • NCGC00015103-05
    • CHEMBL11909
    • ARA-A NSC 247519
    • FT-0601178
    • WLN: T56 BN DN FN HNJ IZ D- BT5OTJ CQ DQ E1Q
    • BCP25434
    • HMS3372M16
    • 9-.beta.-D-Xylofuranosyladenine
    • REGID_for_CID_191
    • BCP32271
    • NCI60_037192
    • .beta.-Adenosine
    • Adenine-9-.beta.-D-arabinofuranoside
    • .beta.-D-Arabinosyladenine
    • ZCCY002
    • Adenine, 9-.alpha.-D-arabinofuranosyl-
    • 2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
    • 9H-Purin-6-amine, 9-.alpha.-D-xylofuranosyl-
    • 9-.alpha.-D-Xylofuranosyladenine
    • 9-Xylosyladenine
    • Xylosyladenine
    • NCGC00094579-03
    • L000094
    • NSC91041
    • 2-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
    • NSC-70422
    • HMS2688C17
    • 3228-71-5
    • 6-Amino-9.beta.-D-ribofuranosyl-9H-purine
    • FT-0635806
    • Z275361680
    • NSC7359
    • HMS3374D06
    • Vidarabin
    • NCIOpen2_003303
    • 9-.beta.-Arabinoadenosine
    • Adenosine-13C5
    • NCGC00094579-04
    • 4005-33-8
    • Beta-L-adenosine pound>>(c)micro-L-Adenosine
    • .beta.-D-Adenosine
    • SCHEMBL63363
    • Vira ATM
    • FT-0620931
    • NCGC00094579-01
    • 9-Arabinosyladenine
    • NSC-87676
    • Adenosine-2-d1
    • Q27165666
    • .beta.-D-Ribofuranose, 1-(6-amino-9H-purin-9-yl)-1-deoxy-
    • F2ECA788-2ABC-49AB-AD84-0A0759DD3A91
    • BDBM199118
    • 9-alpha-Ribofuranosyladenine
    • MLS000699527
    • 2946-52-3
    • Adenine, 9-.beta.-D-arabinofuranosyl-
    • EN300-297293
    • 9-.alpha.-D-Arabinofuranosyladenine
    • NSC 7359
    • SY001357
    • HMS3655A12
    • SCHEMBL20419324
    • NCGC00094579-02
    • NSC87676
    • VIRDARABINE
    • NSC70422
    • Adenine, 9-.beta.-D-xylofuranosyl-
    • NSC404241
    • 9H-Purin-6-amine, 9-.alpha.-D-arabinofuranosyl-
    • Adenine, 9.beta.-D-arabinofuranosyl-
    • Adenine-.beta.-D-arabinofuranoside
    • OIRDTQYFTABQOQ-UHFFFAOYSA-N
    • Adenine, 9-.alpha.-D-xylofuranosyl-
    • HMS3369A21
    • 9-alpha-L-Ribofuranosyl-9H-purin-6-amine
    • 9H-Purin-6-amine, 9-.beta.-D-xylofuranosyl-
    • NSC-80832
    • .beta.-D-Ribofuranoside, adenine-9
    • NSC 404241
    • 9H-Purin-6-amine, 9.beta.-D-arabinofuranosyl-
    • 9-.beta.-D-Arabinofuranosyl-9H-purin-6-amine
    • 9-.beta.-Arabinosyladenine
    • SY104375
    • AKOS005429469
    • NCGC00015103-04
    • NCI60_003823
    • 123179-97-5
    • Inchi: 1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)
    • InChI-sleutel: OIRDTQYFTABQOQ-UHFFFAOYSA-N
    • LACHT: O1C(CO)C(C(C1N1C=NC2C(N)=NC=NC1=2)O)O

Berekende eigenschappen

  • Exacte massa: 267.09700
  • Monoisotopische massa: 267.09675391g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 8
  • Zware atoomtelling: 19
  • Aantal draaibare bindingen: 2
  • Complexiteit: 335
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 4
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -1.1
  • Topologisch pooloppervlak: 140Ų

Experimentele eigenschappen

  • PSA: 139.54000
  • LogboekP: -1.39880
Aanbevolen leveranciers
Nanjing Jubai Biopharm
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing Jubai Biopharm
上海帛亦医药科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
上海嵘奥生物技术有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
上海嵘奥生物技术有限公司
Hebei Liye chemical Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hebei Liye chemical Co.,Ltd
Suzhou Senfeida Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Senfeida Chemical Co., Ltd